molecular formula C12H16N2O3 B5196840 2-ethyl-N-(2-nitrophenyl)butanamide

2-ethyl-N-(2-nitrophenyl)butanamide

Cat. No.: B5196840
M. Wt: 236.27 g/mol
InChI Key: YOIXSDCRHXUWIV-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-nitrophenyl)butanamide is a chemical compound characterized by its unique molecular structure, which includes an ethyl group, a nitro group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(2-nitrophenyl)butanamide typically involves the reaction of 2-nitroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethyl bromide to introduce the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-ethyl-N-(2-aminophenyl)butanamide.

  • Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amino derivatives.

  • Substitution: Amide derivatives with different substituents.

Scientific Research Applications

2-Ethyl-N-(2-nitrophenyl)butanamide has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of nitro-containing compounds on cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-ethyl-N-(2-nitrophenyl)butanamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amide group can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

  • 2-nitro-N-phenylbutanamide

  • 2-nitro-N-(4-methylphenyl)butanamide

Properties

IUPAC Name

2-ethyl-N-(2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-9(4-2)12(15)13-10-7-5-6-8-11(10)14(16)17/h5-9H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIXSDCRHXUWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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